![molecular formula C21H22N4O4S2 B2548459 N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide CAS No. 392296-65-0](/img/structure/B2548459.png)

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

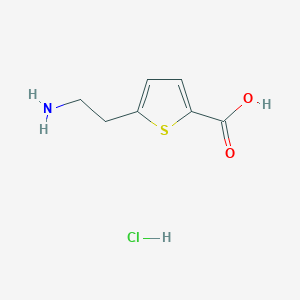

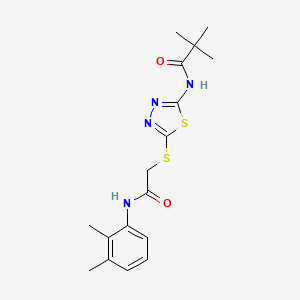

The compound "N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide" is a chemical entity that appears to be related to a class of compounds that include thiadiazole moieties. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and are often explored for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of related thiadiazole compounds has been described in the literature. For instance, the synthesis of sulfonamide derivatives with thiadiazole moieties involves the reaction of appropriate starting materials, such as 2-amino-5-methyl-1,3,4-thiadiazole, with sulfonyl chlorides followed by subsequent modifications . These synthetic routes typically involve several steps, including activation of functional groups, protection/deprotection strategies, and purification techniques like HPLC to isolate the desired compounds.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be complex, and their confirmation often requires sophisticated analytical techniques. For example, the structure of an impurity in the antibacterial drug sulfamethizole, which contains a thiadiazole ring, was confirmed through independent synthesis and characterization methods . Similarly, the molecular structure of N-sulfonylamines and their reactions with azirines leading to thiadiazoles and oxathiazoles have been elucidated using X-ray crystallography .

Chemical Reactions Analysis

Thiadiazole compounds can participate in various chemical reactions. The reactivity of N-sulfonylamines with azirines, for instance, can lead to the competitive formation of thiadiazoles, oxathiazoles, and acrylamidines . The choice of reaction partners and conditions can influence the outcome of these reactions, leading to different heterocyclic structures. These reactions are important for the diversification of thiadiazole-based compounds and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the presence of substituents like nitro groups can significantly affect the compound's reactivity and biological activity. A study on 3,5-dinitrobenzylsulfanyl-1,3,4-thiadiazoles revealed that these compounds possess selective antitubercular activity, highlighting the importance of the thiadiazole moiety and its substituents in determining the compound's properties . The physical properties such as solubility, melting point, and stability are also crucial for the compound's application as a therapeutic agent.

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

Carbonic Anhydrase Inhibitors : Sulfonamide derivatives, including those with thiadiazole moieties, have been studied for their inhibitory effects on carbonic anhydrase isozymes I and II. These enzymes are critical for catalyzing the reversible hydration of carbon dioxide, playing a vital role in various physiological processes. The studied sulfonamide derivatives showed significant activity against these isozymes, highlighting their potential in developing treatments for conditions where carbonic anhydrase activity is implicated (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antitubercular Agents : Compounds with thiadiazole scaffolds have demonstrated excellent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds offer a highly selective antimycobacterial effect, showcasing their importance in developing new antituberculosis therapies (Karabanovich, Zemanová, Smutny, Székely, Šarkan, Centárová, Vocat, Pavkova, Čonka, Němeček, Stolaříková, Vejsová, Vávrová, Klimešová, Hrabálek, Pávek, Cole, Mikušová, & Roh, 2016).

properties

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S2/c1-12-7-13(2)9-14(8-12)22-18(26)11-30-21-25-24-20(31-21)23-19(27)16-6-5-15(28-3)10-17(16)29-4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLLXHRZRKVNPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)

![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)

![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)

![2-[(3R,4S)-3-Ethenyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2548389.png)

![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2548390.png)

![1-Phenyl-4-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2548393.png)

![8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)

![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)